4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide
Overview
Description
4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a methoxy group, a nitro group, and a chromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromenyl intermediate: This step involves the synthesis of the chromenyl moiety through a series of reactions, such as cyclization and oxidation.
Introduction of the nitro group: The nitro group is introduced through nitration reactions using reagents like nitric acid and sulfuric acid.
Coupling reactions: The chromenyl intermediate is then coupled with the appropriate benzamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different alkoxy groups.
Scientific Research Applications
4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity.
Inhibition of specific pathways: The compound may inhibit certain biochemical pathways, leading to its observed biological effects.
Generation of reactive species: The compound may generate reactive oxygen species (ROS) or other reactive intermediates, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide makes it unique compared to its analogs. The nitro group can undergo specific chemical reactions, such as reduction to an amine, which can significantly alter the compound’s biological activity and chemical properties.
Properties
IUPAC Name |
4-ethoxy-N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7/c1-3-33-23-11-9-17(14-20(23)27(30)31)24(28)26-19-13-15(8-10-22(19)32-2)18-12-16-6-4-5-7-21(16)34-25(18)29/h4-14H,3H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEHUXVJEDOAKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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